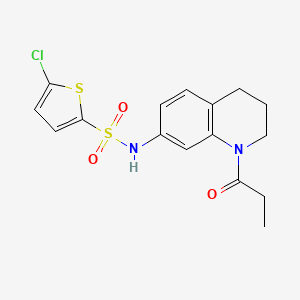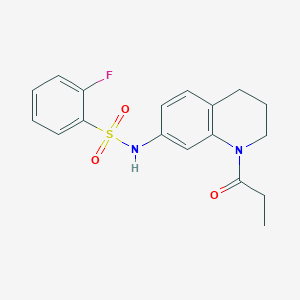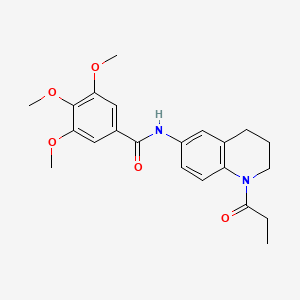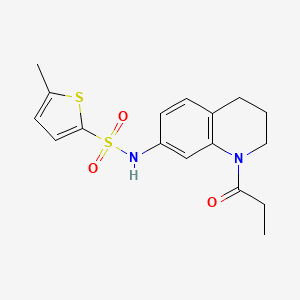
5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is complex, containing multiple functional groups. It contains a total of 49 bonds; 28 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 sulfonamide (thio-/dithio-) .Scientific Research Applications
5-MTPT has been studied for its potential applications in scientific research. It has been found to possess a number of advantages, such as its ability to modulate the activity of enzymes and receptors involved in signal transduction pathways. This makes it a useful tool for studying the molecular mechanisms of various diseases and developing new therapeutic strategies. Additionally, 5-MTPT has been found to be a useful tool for studying the structure-activity relationships of drugs, as well as for the development of new drug candidates.
Mechanism of Action
The exact mechanism of action of 5-MTPT is not yet fully understood. However, it has been found to modulate the activity of enzymes and receptors involved in signal transduction pathways. This suggests that 5-MTPT may act as an agonist or antagonist of these enzymes and receptors, depending on the context. Additionally, 5-MTPT has been found to interact with a number of proteins involved in signal transduction pathways, suggesting that it may also act as an allosteric modulator of these proteins.
Biochemical and Physiological Effects
5-MTPT has been found to possess a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes and receptors involved in signal transduction pathways, which can lead to a variety of effects. For example, 5-MTPT has been found to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as the activity of receptors involved in the regulation of hormone secretion. Additionally, 5-MTPT has been found to possess antioxidant and anti-inflammatory activity, as well as to modulate the activity of enzymes involved in the synthesis of neurotransmitters.
Advantages and Limitations for Lab Experiments
5-MTPT has a number of advantages for laboratory experiments. It is easy to synthesize, possesses a high degree of selectivity, and is relatively stable. Additionally, it can be used to study a variety of biological processes, such as signal transduction pathways and enzyme activity. However, 5-MTPT also has a few limitations. It is relatively expensive, and its effects on biological processes may be difficult to interpret due to its complex mechanism of action.
Future Directions
The potential applications of 5-MTPT are still being explored. Future research should focus on further elucidating the mechanism of action of 5-MTPT and its effects on signal transduction pathways. Additionally, further research should focus on developing new strategies for synthesizing 5-MTPT and increasing its stability. Other potential areas of research include the development of new therapeutic strategies based on the effects of 5-MTPT and the development of new drug candidates based on its structure-activity relationships.
Synthesis Methods
5-MTPT is synthesized through a multi-step reaction involving the reaction of a thiophene-2-sulfonamide derivative with a propanoyl-1,2,3,4-tetrahydroquinoline derivative. The reaction first involves the condensation of the propanoyl-1,2,3,4-tetrahydroquinoline derivative with 2-bromo-3-methyl-5-thiophenecarboxamide in the presence of a base. This is followed by the reaction of the resulting intermediate with 1-bromo-3-methyl-5-thiophenecarboxylic acid in the presence of a base. Finally, the reaction of the intermediate with 5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is completed in the presence of a base.
properties
IUPAC Name |
5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-16(20)19-10-4-5-13-7-8-14(11-15(13)19)18-24(21,22)17-9-6-12(2)23-17/h6-9,11,18H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHSGPZQYHCDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




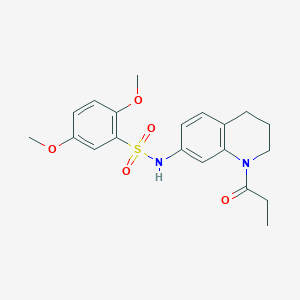

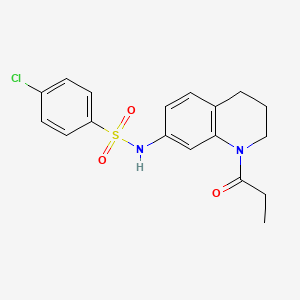

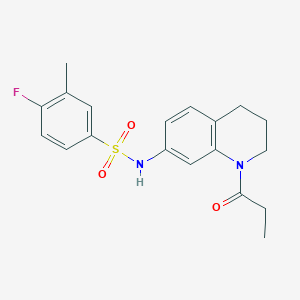
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
